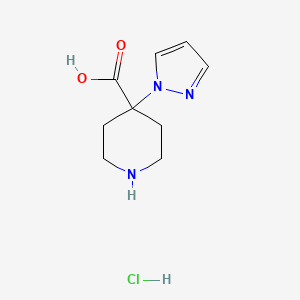
2-(4-Quinolin-2-ylpiperazin-1-yl)ethanethiol dihydrochloride
概要
説明
2-(4-Quinolin-2-ylpiperazin-1-yl)ethanethiol dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline ring system attached to a piperazine ring, further linked to an ethanethiol group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Quinolin-2-ylpiperazin-1-yl)ethanethiol dihydrochloride typically involves multiple steps. One common approach is the reaction of 2-quinolinamine with piperazine to form the piperazinyl-quinoline intermediate. This intermediate is then reacted with ethanethiol under specific conditions to introduce the thiol group. The final product is obtained by treating the thiol derivative with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle the required reagents and conditions. The process would be optimized for efficiency and yield, ensuring that the final product meets the necessary purity standards for its intended applications.
化学反応の分析
Types of Reactions: 2-(4-Quinolin-2-ylpiperazin-1-yl)ethanethiol dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the quinoline ring system.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
2-(4-Quinolin-2-ylpiperazin-1-yl)ethanethiol dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of materials with specific chemical properties.
作用機序
The mechanism by which 2-(4-Quinolin-2-ylpiperazin-1-yl)ethanethiol dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The quinoline ring system can bind to specific receptors or enzymes, modulating their activity. The thiol group may also play a role in redox reactions, influencing cellular processes.
類似化合物との比較
2-(4-Quinolin-2-ylpiperazin-1-yl)ethanethiol dihydrochloride is unique due to its specific structural features. Similar compounds include:
2-(Piperazin-1-yl)quinoline derivatives: These compounds share the piperazine and quinoline components but differ in the substituents attached to the quinoline ring.
Ethanethiol derivatives: Compounds with ethanethiol groups attached to different heterocyclic systems.
These compounds may have similar applications but differ in their chemical properties and biological activities.
特性
IUPAC Name |
2-(4-quinolin-2-ylpiperazin-1-yl)ethanethiol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3S.2ClH/c19-12-11-17-7-9-18(10-8-17)15-6-5-13-3-1-2-4-14(13)16-15;;/h1-6,19H,7-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNNEACNDJVSHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCS)C2=NC3=CC=CC=C3C=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2-{2-[2-(3,5-Dimethoxyphenyl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487313.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid hydrochloride](/img/structure/B1487317.png)





